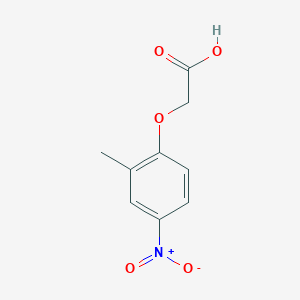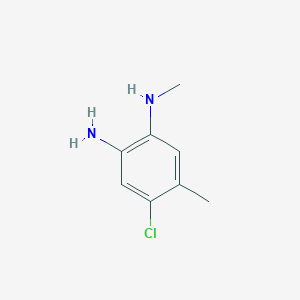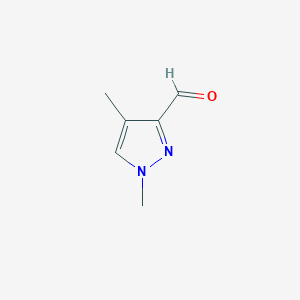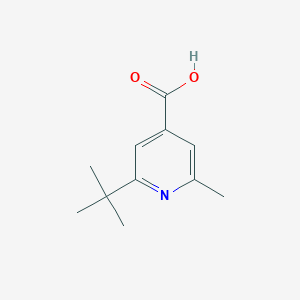
3-Hydroxy-8-methylquinolin-2(1H)-one
Übersicht
Beschreibung
3-Hydroxy-8-methylquinolin-2(1H)-one, also known as 8-Hydroxyquinoline, is a heterocyclic organic compound with the chemical formula C10H8N2O2. It is a derivative of quinoline and is commonly used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
3-Hydroxy-8-methylquinolin-2(1H)-one derivatives have been researched for their use as corrosion inhibitors. Studies have shown that certain compounds, like those combining 8-hydroxyquinoline and benzimidazol-2-one units, can effectively inhibit carbon steel corrosion in hydrochloric acid media. The synthesized compounds have demonstrated a high level of inhibitory action, with some reaching an effectiveness of up to 91%. These findings suggest potential applications in industrial settings where metal corrosion is a concern (Faydy et al., 2019).
Synthesis and Evaluation in Lubricating Greases
Derivatives of this compound have been synthesized and evaluated for their role as antioxidants in lubricating greases. These compounds have been shown to effectively reduce the total acid number and oxygen pressure drop in lubricating greases, which is indicative of their antioxidant properties. This application is significant for industries relying on lubricants for machinery and equipment maintenance (Hussein et al., 2016).
Biological Importance and Medicinal Chemistry
This compound compounds have been highlighted for their biological importance. A study has shown a new route to synthesize these compounds, which are of great significance in both synthetic organic and medicinal chemistry. The synthesized compounds have shown potential in various biological applications, underlining their importance in drug development and other medicinal applications (Detsi et al., 1996).
Anticancer Activity
Research has been conducted on this compound derivatives for their anticancer activities. Certain synthesized derivatives have been screened against various cancer cell lines, showing promising antiproliferative properties. This suggests potential applications in cancer treatment and therapy (Talaat et al., 2022).
Photoluminescent Characteristics
Studies have been conducted on the photoluminescent characteristics of 8-hydroxy-2-methylquinoline derivatives. These compounds have shown significant photoluminescent properties, which could be beneficial in various fields such as optoelectronics, light-emitting devices, and sensors (Liuqing, 2013).
Eigenschaften
IUPAC Name |
3-hydroxy-8-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-5-8(12)10(13)11-9(6)7/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSLHINQRSDCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R,3S,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3289840.png)
![4-[(4-Aminophenyl)amino]butanoic acid](/img/structure/B3289848.png)







